2-Chloro-5-hydroxybenzamide
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Overview
Description
2-Chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxybenzamide typically involves the chlorination of 5-hydroxybenzamide. One common method is the reaction of 5-hydroxybenzamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-chloro-5-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-5-aminobenzamide.
Scientific Research Applications
2-Chloro-5-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
2-Chloro-5-nitrobenzamide: Contains a nitro group instead of a hydroxyl group.
5-Chloro-2-hydroxybenzamide: The positions of the chlorine and hydroxyl groups are reversed.
Uniqueness
2-Chloro-5-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the fifth position and chlorine at the second position make it a valuable intermediate in various synthetic pathways and a potential candidate for drug development .
Properties
IUPAC Name |
2-chloro-5-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJNHPNOWLALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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